molecular formula C7H13NO2 B14886589 3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one

3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one

Cat. No.: B14886589
M. Wt: 143.18 g/mol
InChI Key: RRRAQJXASUZZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one is a five-membered lactam, a type of heterocyclic compound containing a nitrogen atom. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a hydroxyl group and three methyl groups on the pyrrolidinone ring makes this compound unique and potentially useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-hydroxy-2-methylbutanoic acid with ammonia or an amine, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often include heating and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of advanced catalysts to increase yield and reduce reaction time. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-1,4,4-trimethylpyrrolidin-2-one.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 3-oxo-1,4,4-trimethylpyrrolidin-2-one and substituted pyrrolidinones with different functional groups.

Scientific Research Applications

3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxyl group and three methyl groups, which confer specific chemical and biological properties. These structural features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-hydroxy-1,4,4-trimethylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO2/c1-7(2)4-8(3)6(10)5(7)9/h5,9H,4H2,1-3H3

InChI Key

RRRAQJXASUZZPF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)C1O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.